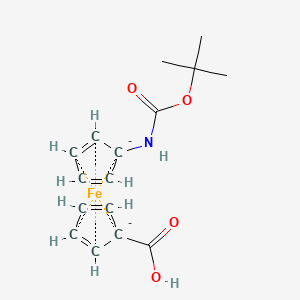
tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Bocamino-ferrocene-1-carboxylic acid is an organometallic compound that features a ferrocene core with a Boc-protected amino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1’-Bocamino-ferrocene-1-carboxylic acid can be synthesized through a multi-step process. The synthesis typically begins with the preparation of ferrocene derivatives, followed by the introduction of the Boc-protected amino group and the carboxylic acid group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 1’-Bocamino-ferrocene-1-carboxylic acid on a larger scale would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Bocamino-ferrocene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert the ferrocenium ions back to ferrocene.
Substitution: The Boc-protected amino group and carboxylic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include silver salts and benzoquinone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene core results in ferrocenium ions, while substitution reactions can yield various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1’-Bocamino-ferrocene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organometallic compounds and as a ligand in catalysis.
Biology: The compound has been investigated for its potential as a bioactive molecule, particularly in drug development.
Medicine: Research has shown promise in using 1’-Bocamino-ferrocene-1-carboxylic acid for the treatment of cancer, microbial infections, and inflammatory diseases.
Industry: It is utilized in the development of advanced materials and electrochemical sensors.
Wirkmechanismus
The mechanism by which 1’-Bocamino-ferrocene-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The ferrocene core can undergo redox reactions, which play a crucial role in its biological activity. The Boc-protected amino group and carboxylic acid group can interact with various enzymes and receptors, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Ferrocenecarboxylic acid: This compound has a similar ferrocene core but lacks the Boc-protected amino group.
Ferrocene-1,1’-diamine: This compound features two amino groups attached to the ferrocene core.
Uniqueness: 1’-Bocamino-ferrocene-1-carboxylic acid is unique due to the presence of both a Boc-protected amino group and a carboxylic acid group. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H19FeNO4-2 |
|---|---|
Molekulargewicht |
345.17 g/mol |
IUPAC-Name |
tert-butyl N-cyclopenta-2,4-dien-1-ylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron |
InChI |
InChI=1S/C10H14NO2.C6H5O2.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;7-6(8)5-3-1-2-4-5;/h4-7H,1-3H3,(H,11,12);1-4H,(H,7,8);/q2*-1; |
InChI-Schlüssel |
PTELPIHUCNTZPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N[C-]1C=CC=C1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





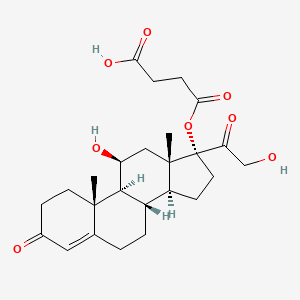
![2-[4-(Tetrahydro-1(2H)-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13430603.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
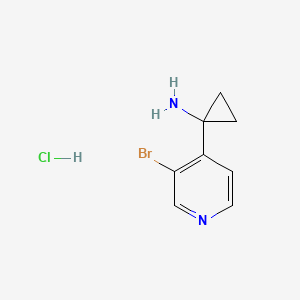
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
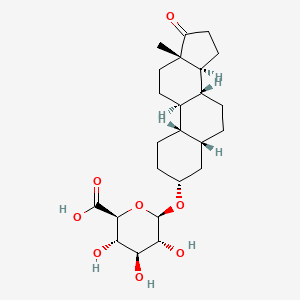
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
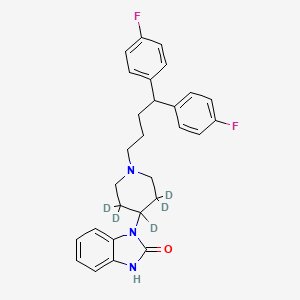
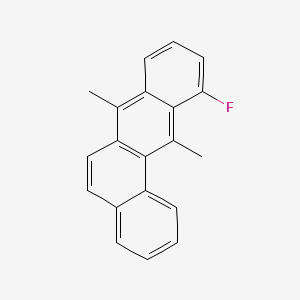
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
